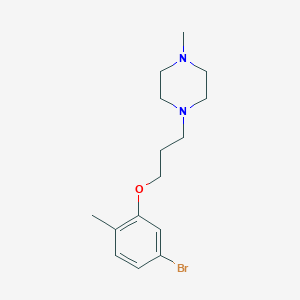

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine

Übersicht

Beschreibung

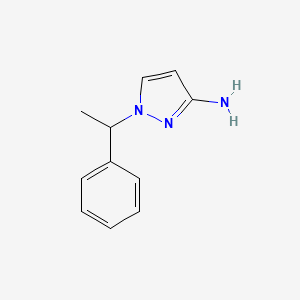

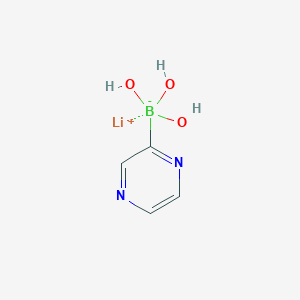

“1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine” is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C16H24BrNO .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters is a method that has been reported in the literature . The Suzuki–Miyaura (SM) cross-coupling reaction is another commonly used method for the synthesis of carbon-carbon bonds .Molecular Structure Analysis

The molecular weight of this compound is 326.272 Da, and its monoisotopic mass is 325.104126 Da .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is another reaction that this compound can undergo .Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H24BrNO. Its average mass is 326.272 Da, and its monoisotopic mass is 325.104126 Da .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Molecular Modeling

- The study of dicopper(II) complexes with ligands similar to 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine showed an increase in catecholase activity when an adjacent thioether group is present. This suggests potential applications in modeling the active sites of type 3 copper proteins and exploring the role of heteroatoms in ligand design for catalytic activities (Merkel et al., 2005).

Drug Design and Pharmacology

- The design and synthesis of ABCB1 inhibitors for overcoming drug resistance in cancer therapy have been researched, utilizing moieties similar to the compound . This research focuses on linking various basic nuclei through spacers to the core structure, demonstrating the influence of chain length and basic nuclei on inhibitory activity (Colabufo et al., 2008).

Enzyme Inhibition and Antagonist Activity

- Research on optimization of quinolinecarbonitriles as potent inhibitors of Src kinase activity, where modifications to the anilino group and replacement of methoxy groups led to compounds with increased inhibition. This suggests potential applications in developing selective kinase inhibitors for cancer treatment (Boschelli et al., 2001).

Serotonin Receptor Ligands

- The development of phenylpiperazine derivatives as ligands for serotonin receptors indicates a focus on aromatic ring topologies for selectivity among serotonin receptor subtypes. This research may guide the design of selective serotonin receptor modulators for therapeutic applications (Handzlik et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN2O/c1-13-4-5-14(16)12-15(13)19-11-3-6-18-9-7-17(2)8-10-18/h4-5,12H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREVULVJJRFCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCCN2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)

![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)

![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)

![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)